molecular formula C16H20N4S2 B4725549 2-[(E)-4-(4,6-dimethylpyrimidin-2-yl)sulfanylbut-2-enyl]sulfanyl-4,6-dimethylpyrimidine

2-[(E)-4-(4,6-dimethylpyrimidin-2-yl)sulfanylbut-2-enyl]sulfanyl-4,6-dimethylpyrimidine

Cat. No.: B4725549
M. Wt: 332.5 g/mol
InChI Key: GXOIJSKURVWAIG-AATRIKPKSA-N
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Description

2-[(E)-4-(4,6-dimethylpyrimidin-2-yl)sulfanylbut-2-enyl]sulfanyl-4,6-dimethylpyrimidine is a complex organic compound characterized by its unique structure, which includes two 4,6-dimethylpyrimidine rings connected by a sulfanylbut-2-enyl chain.

Properties

IUPAC Name

2-[(E)-4-(4,6-dimethylpyrimidin-2-yl)sulfanylbut-2-enyl]sulfanyl-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4S2/c1-11-9-12(2)18-15(17-11)21-7-5-6-8-22-16-19-13(3)10-14(4)20-16/h5-6,9-10H,7-8H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOIJSKURVWAIG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC=CCSC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SC/C=C/CSC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-4-(4,6-dimethylpyrimidin-2-yl)sulfanylbut-2-enyl]sulfanyl-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of 4,6-dimethylpyrimidine derivatives. One common method involves the reaction of 4,6-dimethylpyrimidine with appropriate sulfanyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-4-(4,6-dimethylpyrimidin-2-yl)sulfanylbut-2-enyl]sulfanyl-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and sulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(E)-4-(4,6-dimethylpyrimidin-2-yl)sulfanylbut-2-enyl]sulfanyl-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-4-(4,6-dimethylpyrimidin-2-yl)sulfanylbut-2-enyl]sulfanyl-4,6-dimethylpyrimidine
Reactant of Route 2
2-[(E)-4-(4,6-dimethylpyrimidin-2-yl)sulfanylbut-2-enyl]sulfanyl-4,6-dimethylpyrimidine

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